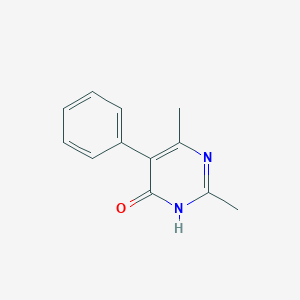

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

57646-86-3 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O/c1-8-11(10-6-4-3-5-7-10)12(15)14-9(2)13-8/h3-7H,1-2H3,(H,13,14,15) |

InChI Key |

PCZTWXRAMVQJJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2,6 Dimethyl 5 Phenyl 3h Pyrimidin 4 One

Oxidative and Reductive Transformations of the Pyrimidinone Core

The oxidative and reductive transformations of the 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one core, while not extensively documented for this specific molecule, can be inferred from the known reactivity of related pyrimidine (B1678525) systems. The pyrimidinone ring is generally susceptible to both oxidation and reduction, with the outcome of such reactions being highly dependent on the reagents and conditions employed.

Oxidative Reactions: Oxidation of the pyrimidinone core can lead to a variety of products. For instance, oxidation may result in the aromatization of the dihydropyrimidine (B8664642) ring if starting from a reduced precursor. In other cases, oxidation can introduce hydroxyl groups or lead to ring-opening, depending on the strength of the oxidizing agent and the substitution pattern on the ring. While specific studies on this compound are scarce, related azolopyrimidines have been shown to undergo oxidation that can lead to either aromatization or decomposition, particularly when electron-donating groups are present. nih.gov

Reductive Reactions: The reduction of pyrimidine derivatives has been more broadly studied. For example, the reduction of pyrimidine-5-carboxylates using lithium aluminum hydride (LiAlH₄) has been shown to yield dihydropyrimidine derivatives rather than the expected alcohols. researchgate.net This suggests that the pyrimidine ring itself is susceptible to reduction under these conditions. It is plausible that this compound would undergo a similar reduction of the pyrimidinone ring to a dihydropyrimidinone or a tetrahydropyrimidinone derivative upon treatment with strong reducing agents like LiAlH₄. The presence of the phenyl group at the 5-position may influence the regioselectivity of the reduction.

| Transformation | Reagent/Condition | Expected Product(s) | Reference |

| Oxidation | Phenyliododiacetate | Aromatization or Decomposition | nih.gov |

| Reduction | LiAlH₄ | Dihydropyrimidinone/Tetrahydropyrimidinone | researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidinone Ring

The pyrimidinone ring in this compound possesses sites susceptible to both nucleophilic and electrophilic attack. The electron-deficient nature of the pyrimidine ring, enhanced by the carbonyl group, generally favors nucleophilic substitution, while the phenyl substituent can undergo electrophilic substitution.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a common reaction for electron-deficient heterocyclic systems like pyrimidines. acs.orgekb.eg Halogenated pyrimidines, for example, readily undergo substitution with various nucleophiles. While the title compound lacks a leaving group on the pyrimidinone ring, it is conceivable that derivatives with a leaving group at positions 2 or 6 would be susceptible to nucleophilic attack. Furthermore, the exocyclic nitrogen can act as a nucleophile in certain reactions.

Electrophilic Substitution: Electrophilic substitution on the pyrimidinone ring itself is generally difficult due to its electron-deficient character. However, the pendant phenyl group at the 5-position is a prime site for electrophilic aromatic substitution. The directing effects of the pyrimidinone substituent on the phenyl ring would likely favor substitution at the ortho and para positions of the phenyl ring, although this can be influenced by the reaction conditions and the nature of the electrophile.

Photochemical Reactivity of Pyrimidinone Systems

The photochemical behavior of pyrimidinone systems is a well-studied area, with implications ranging from organic synthesis to the photochemistry of DNA. The following sections detail the key photochemical reactions applicable to this compound, based on studies of analogous compounds.

Photoaddition Reactions of Pyrimidinones (B12756618)

Upon photoexcitation, the carbon-carbon double bond of the pyrimidinone ring can undergo addition reactions. jocpr.com This reactivity is initiated by the formation of an excited state that can react with various trapping agents. For instance, in the presence of solvents like methanol, photoaddition across the C5-C6 double bond can occur. The mechanism often involves the formation of a diradical or a zwitterionic intermediate.

Ring-Opening Photoreactions (e.g., Norrish Type I α-Cleavage Processes)

A significant photochemical pathway for pyrimidinones is the Norrish Type I α-cleavage. researchgate.net This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group upon absorption of UV light. bldpharm.comnih.gov For 2(1H)-pyrimidinones, this typically results in the cleavage of the N1-C2 bond, leading to the formation of an open-ring conjugated isocyanate intermediate. nih.govchemicalbook.com This highly reactive intermediate can then be trapped by nucleophiles such as alcohols or amines present in the reaction medium to yield stable open-ring products. nih.govchemicalbook.com The formation of such isocyanates has been confirmed in matrix isolation studies through the observation of their characteristic IR absorption bands. bldpharm.com

| Photoreaction | Intermediate | Final Product (in presence of Methanol) | Reference |

| Norrish Type I Cleavage | Conjugated Isocyanate | 1-Alkoxycarbonylamino-3-aryliminopropene | chemicalbook.com |

Photochemical Ring Contraction Mechanisms

While less common than ring-opening, photochemical ring contraction is a possible reaction pathway for cyclic enones. mdpi.com For pyrimidinone systems, this could theoretically involve rearrangements leading to smaller heterocyclic rings. However, specific examples for the this compound system are not well-documented, and ring-opening reactions are generally the more favored photochemical processes.

Excited State Dynamics and Photophysics (Singlet and Triplet State Precursors)

The photochemistry of pyrimidinones is governed by the dynamics of their excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From the S₁ state, several processes can occur: fluorescence, internal conversion back to the ground state (S₀), or intersystem crossing (ISC) to a triplet state (T₁). orgsyn.org The S₁ lifetime of pyrimidinones is often short and can be influenced by the solvent. orgsyn.org

The Norrish Type I cleavage can, in principle, occur from either the excited singlet or triplet state. researchgate.net The triplet state is often implicated in hydrogen abstraction reactions from the solvent. orgsyn.org The quantum yields of photochemical reactions are highly dependent on the efficiency of these competing photophysical and photochemical pathways. The presence of substituents, such as the phenyl group in this compound, can also influence the excited-state dynamics by altering the energies of the excited states and the rates of intersystem crossing. ijper.org

| Excited State | Possible Deactivation Pathways | Typical Timescale | Reference |

| S₁ (Singlet) | Fluorescence, Internal Conversion, Intersystem Crossing | ps to ns | orgsyn.org |

| T₁ (Triplet) | Phosphorescence, Photochemical Reactions (e.g., H-abstraction) | µs to ms | orgsyn.org |

Influence of Molecular Environment and Solvent Effects on Photochemistry

The photochemical behavior of pyrimidinone systems, including this compound, is significantly influenced by the surrounding molecular environment and the nature of the solvent. The solvent can affect the efficiency and outcome of photochemical reactions by influencing the stability of the ground state, excited states, and reaction intermediates.

Research into the photochemistry of analogous heterocyclic systems has demonstrated the profound impact of solvent polarity and proticity on reaction pathways. For instance, studies on other nitrogen-containing aromatic compounds reveal that the nature of the final stable products can vary dramatically between different solvents. In the photochemistry of [p-(dimethylamino)phenyl]pentazole, the corresponding azide (B81097) is a major product in acetonitrile (B52724) (MeCN), a polar aprotic solvent. nih.gov In contrast, different products are observed in dichloromethane (B109758) (DCM), a less polar solvent, suggesting a change in the reaction mechanism or the fate of reactive intermediates. nih.gov In MeCN, the data are consistent with the initial formation of a nitrene intermediate. nih.gov

For pyrimidinone derivatives specifically, a key photochemical transformation is the valence isomerization to a Dewar pyrimidinone. acs.org The stability and subsequent reactions of this Dewar isomer are subject to environmental effects. The molecular environment, including the presence of neighboring molecules in a crystal lattice or the solvent cage in a solution, can dictate the lifetime and reactivity of the strained Dewar structure.

The influence of the solvent on the quantum yield of photochemical reactions is another critical aspect. In some photochemical systems, a high reactant concentration in a specific solvent like DCM can lead to a quantitative conversion with a high quantum yield, potentially through a radical-type chain reaction mechanism. nih.gov In contrast, the same reaction in MeCN might proceed much more slowly. nih.gov These findings highlight that the choice of solvent is a crucial parameter in controlling the outcome of the photochemistry of compounds like this compound.

Table 1: Solvent Effects on Photochemical Outcomes for Related Heterocycles

| Reactant | Solvent | Major Product/Observation | Proposed Intermediate/Mechanism |

| [p-(dimethylamino)phenyl]pentazole | Acetonitrile (MeCN) | [p-(dimethylamino)phenyl]azide | Nitrene formation |

| [p-(dimethylamino)phenyl]pentazole | Dichloromethane (DCM) | Different, complex products | Radical-type chain reaction at high concentration |

| 4(3H)-Pyrimidinone Derivatives | Various | Dewar pyrimidinone isomers | Valence isomerization |

This table illustrates general solvent effects observed in related systems, which are expected to be relevant to the photochemistry of this compound.

Cyclization and Rearrangement Pathways in Pyrimidinone Chemistry

Pyrimidinone derivatives are versatile precursors in a variety of cyclization and rearrangement reactions, leading to a diverse range of fused heterocyclic systems and structural isomers. These transformations are fundamental to the synthetic utility of the pyrimidinone core.

One of the significant rearrangement reactions in pyrimidinone chemistry involves the transformation of photochemically generated Dewar pyrimidinones. acs.org These strained bicyclic isomers can undergo thermal or acid-catalyzed rearrangements to yield various heterocyclic structures. acs.org The specific pathway of rearrangement is often dictated by the substituents on the pyrimidinone ring.

Intramolecular cyclization is a common pathway for substituted pyrimidines, particularly those with appropriately positioned functional groups. For example, 6-aminopyrimidines readily react with 1,3-dicarbonyl compounds to yield pyrido[2,3-d]pyrimidines. jocpr.com This type of reaction involves an electrophilic attack on the electron-rich C5 position of the pyrimidine ring, followed by cyclization and dehydration. jocpr.com The presence of electron-donating groups at the 2- and 4-positions of the pyrimidine ring activates the C5 position for such electrophilic substitutions. jocpr.com

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is reorganized to form a structural isomer of the original molecule. berhamporegirlscollege.ac.in In heterocyclic chemistry, these can include ring expansion, ring contraction, or substituent migration. While specific rearrangement pathways for this compound are not extensively detailed in the provided context, the general principles of reactions like the benzidine (B372746) rearrangement, which involves a thieme-connect.dethieme-connect.desigmatropic shift, illustrate the types of complex intramolecular transformations that can occur in aromatic nitrogen compounds. berhamporegirlscollege.ac.in

The following table summarizes key cyclization reactions involving pyrimidine derivatives, which are applicable to the chemistry of this compound, assuming appropriate functionalization.

Table 2: Examples of Cyclization Reactions in Pyrimidine Chemistry

| Pyrimidine Precursor | Reagent | Product Type | Reaction Description | Reference |

| 6-Aminouracil | Acetylacetone | Pyrido[2,3-d]pyrimidine | Condensation and cyclization | jocpr.com |

| 6-Aminouracil | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Pyrido[2,3-d]pyrimidine | Michael addition, cyclization | jocpr.com |

| 2,4-Diaminopyrimidin-6(1H)-one | 4-Arylidene-3-methylisoxazol-5(4H)-one | Pyrido[2,3-d]pyrimidine | Michael addition, cyclization, ring opening | jocpr.com |

Organometallic Reactions Involving Pyrimidinone Derivatives

The involvement of pyrimidinone derivatives in organometallic reactions is an area of growing interest, offering pathways to novel structures and functionalities. These reactions typically involve the pyrimidinone acting as a ligand for a metal center or as a substrate for a metal-catalyzed transformation.

One key approach involves the deprotonation of an N-H bond on the pyrimidine ring to form a pyrimidinyl anion, which can then act as a nucleophile in reactions with organometallic reagents. The synthesis of zincated thymine (B56734) derivatives exemplifies this reactivity. acs.org Thymine, a pyrimidine derivative, can be metallated and subsequently participate in various coupling reactions. This suggests that this compound, which possesses an N-H proton at the 3-position, could undergo similar transformations.

Furthermore, pyrimidinone derivatives can be synthesized using metal-catalyzed reactions. For instance, a ZnCl₂-catalyzed three-component coupling reaction of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides an efficient route to 4,5-disubstituted pyrimidines. organic-chemistry.org This demonstrates the role of Lewis acid metal catalysts in constructing the pyrimidine ring itself.

While direct examples of organometallic complexes featuring this compound as a ligand are not widespread in the provided search results, the fundamental structure of the molecule suggests several possibilities for coordination. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group can all act as potential donor sites for metal coordination, allowing the pyrimidinone to function as a mono- or bidentate ligand. The specific coordination mode would depend on the metal center, its oxidation state, and the reaction conditions.

The development of new catalysts, including inorganic complexes, for pyrimidine synthesis and modification highlights the synergy between organometallic chemistry and heterocyclic synthesis. wiley-vch.de Iron(II)-complexes have been used to catalyze the reaction of ketones with amidines to form pyrimidines, showcasing the potential for transition metal catalysis in this field. organic-chemistry.org

Table 3: Illustrative Organometallic Reactions Relevant to Pyrimidinone Chemistry

| Reaction Type | Pyrimidine Role | Metal/Reagent Example | Product/Outcome |

| Metallation | Substrate | n-BuLi, ZnCl₂ | Zincated pyrimidine derivative |

| Catalytic Synthesis | Product | ZnCl₂ | Substituted pyrimidine |

| Catalytic Synthesis | Product | Iron(II)-complex | Substituted pyrimidine |

| Ligand Formation | Ligand | Various transition metals | Metal-pyrimidinone complex |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Dimethyl 5 Phenyl 3h Pyrimidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation for Structural Assignment

A ¹H NMR spectrum for 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one would be expected to show distinct signals corresponding to the protons of the two methyl groups, the phenyl group, and the N-H proton of the pyrimidinone ring. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (singlet, doublet, multiplet, etc.) of each signal would be crucial for assigning them to their respective positions in the structure. However, specific, experimentally determined data for these shifts and coupling constants are not available.

Carbon (¹³C) NMR Spectral Interpretation for Structural Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, signals would be expected for the two methyl carbons, the carbonyl carbon (C=O), the carbons of the pyrimidine (B1678525) ring, and the carbons of the phenyl substituent. The precise chemical shifts are essential for confirming the carbon skeleton and the presence of key functional groups. This specific data is not present in available literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) in Structural Elucidation

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other (typically through two or three bonds), for instance, within the phenyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, definitively linking specific ¹H and ¹³C signals. nih.govchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govchemicalbook.com This is invaluable for connecting different fragments of the molecule, such as linking the methyl and phenyl groups to the correct positions on the pyrimidine ring. Without experimental data, a discussion of these crucial correlations remains speculative.

Application of NMR in Tautomeric Studies and Conformational Analysis

The "3H-pyrimidin-4-one" nomenclature suggests a specific tautomeric form. However, pyrimidin-4-ones can exist in equilibrium with other tautomers, such as the aromatic 4-hydroxypyrimidine (B43898) form. NMR spectroscopy is the primary method for studying such tautomeric equilibria in solution. researchgate.net The presence and ratio of different tautomers can be determined by observing distinct sets of NMR signals. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the preferred conformation, particularly the rotational orientation of the C5-phenyl group relative to the pyrimidine ring. chemicalbook.com A detailed study on the tautomerism of this specific compound has not been found.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

ESI-MS is a soft ionization technique that is particularly useful for polar molecules like pyrimidinones (B12756618). It typically allows for the detection of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₂H₁₂N₂O), this would confirm the molecular weight of 200.24 g/mol . Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could further corroborate the proposed structure. However, published ESI-MS spectra detailing the specific mass-to-charge ratio and fragmentation ions for this compound are unavailable.

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound (C₁₂H₁₂N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition. mdpi.comnih.gov This technique is crucial for confirming the identity of newly synthesized compounds and for differentiating between potential isomers. mdpi.com

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While a specific crystal structure for this compound is not available in the cited literature, studies on related pyrimidine derivatives demonstrate the power of this technique in establishing their molecular geometries. nih.govnih.gov For the title compound, SC-XRD would reveal the planarity of the pyrimidine ring, the orientation of the phenyl substituent relative to the heterocyclic core, and the positions of the methyl groups.

Analysis of Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of a solid. In the crystal structure of this compound, the presence of a hydrogen bond donor (N-H) and acceptor (C=O) suggests the formation of hydrogen-bonded networks. nih.gov

Furthermore, the phenyl group can participate in π-π stacking interactions with adjacent molecules, and C-H···π interactions are also possible. nih.gov The analysis of the crystal packing would provide insights into the forces that stabilize the solid-state structure.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Each type of bond and functional group vibrates at a specific frequency, resulting in a unique spectral fingerprint for the molecule.

Based on the structure of the title compound, the following characteristic vibrational frequencies would be expected. The interpretation of these bands, supported by data from related pyrimidine derivatives, allows for the confirmation of the presence of key structural motifs. ijper.orgresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (amide) | Stretching | 1650-1690 |

| C=N | Stretching | 1600-1650 |

| C=C (aromatic) | Stretching | 1450-1600 |

Note: This table presents typical wavenumber ranges for the indicated functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique employed for detailed structural elucidation of chemical compounds. It provides valuable insights into the vibrational modes of molecules, offering a complementary fingerprint to infrared spectroscopy. In the study of this compound, FT-Raman spectroscopy, often paired with quantum chemical computations, allows for the precise assignment of fundamental vibrational frequencies, aiding in the definitive confirmation of its molecular structure.

The vibrational analysis of this compound can be systematically approached by considering the contributions from the pyrimidinone core, the phenyl substituent, and the methyl groups. While specific experimental FT-Raman data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing structurally similar pyrimidine derivatives and through theoretical modeling.

Computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-31G(d,p), are instrumental in predicting the vibrational spectra of such molecules. researchgate.netnih.gov These theoretical calculations provide a set of harmonic frequencies and Raman intensities that, when appropriately scaled, show excellent correlation with experimental data for related compounds. nih.gov The assignment of specific vibrational modes is then performed by examining the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration. researchgate.netsciensage.info

Detailed Research Findings from Analogous Systems:

Analysis of related pyrimidine derivatives provides a solid foundation for assigning the vibrational modes of this compound.

Pyrimidine Ring Vibrations: The vibrational modes of the pyrimidine ring are of primary interest. The C=O stretching vibration is typically a strong band in both IR and Raman spectra. For similar dihydropyrimidinone structures, this mode is observed in the region of 1678 cm⁻¹. physchemres.org The C=N stretching vibration is also characteristic and is expected to appear around 1589 cm⁻¹. physchemres.org Aromatic C=C stretching vibrations from the pyrimidine ring are generally found in the 1625-1430 cm⁻¹ range. acadpubl.eu Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and typically appear at lower frequencies. For a disubstituted benzene (B151609) ring, a related structural component, this mode has been reported around 1018-1034 cm⁻¹. researchgate.net

Phenyl Group Vibrations: The phenyl group attached at the 5-position exhibits its own set of characteristic vibrations. The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. acadpubl.eu In-plane and out-of-plane C-H bending vibrations are also observable, with the former typically in the 1280-1010 cm⁻¹ range and the latter appearing at lower wavenumbers. researchgate.net

The table below presents a tentative assignment of the principal vibrational modes for this compound based on data from analogous compounds and DFT calculations.

Interactive Data Table: Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment based on Analogous Compounds |

| Aromatic C-H Stretch (Phenyl) | 3100 - 3000 | acadpubl.eu |

| Methyl C-H Stretch | 3000 - 2900 | nih.gov |

| C=O Stretch | 1700 - 1670 | physchemres.orgnih.gov |

| C=C Stretch (Pyrimidine & Phenyl) | 1625 - 1430 | acadpubl.eu |

| C=N Stretch | 1600 - 1580 | physchemres.org |

| Methyl Bending | 1470 - 1370 | nih.gov |

| C-N Stretch | 1350 - 1250 | acadpubl.eu |

| Phenyl Ring Breathing | 1050 - 1000 | researchgate.net |

| C-H Out-of-Plane Bending | 950 - 800 | researchgate.net |

These assignments, derived from the study of closely related molecules, provide a robust framework for interpreting the experimental FT-Raman spectrum of this compound. The combination of experimental spectroscopy and theoretical calculations is crucial for the unambiguous structural elucidation of such complex heterocyclic systems. researchgate.netnih.govsciensage.info

Synthetic Utility and Catalytic Applications of 2,6 Dimethyl 5 Phenyl 3h Pyrimidin 4 One

Role as a Building Block in Heterocyclic Synthesis

The 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one scaffold is a key intermediate in the construction of a variety of fused heterocyclic compounds. The presence of the enamine-like functionality and the reactive methyl groups allows for a range of chemical transformations, making it a versatile precursor for the synthesis of bicyclic and polycyclic systems.

One of the most significant applications of this pyrimidinone derivative is in the synthesis of pyrano[2,3-d]pyrimidines. These fused heterocycles are of considerable interest due to their diverse pharmacological properties. The reaction typically proceeds via a one-pot, three-component condensation involving an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile, and the this compound. This approach, often catalyzed by a base, provides an efficient and atom-economical route to highly functionalized pyrano[2,3-d]pyrimidines.

Furthermore, the reactivity of the pyrimidinone ring system can be exploited to synthesize other fused heterocycles. For instance, condensation reactions with various electrophiles can lead to the formation of pyridopyrimidines, thiazolopyrimidines, and triazolopyrimidines. The specific outcome of these reactions can be tailored by carefully selecting the reaction conditions and the nature of the reacting partners.

Application in Multicomponent Reaction Design and Optimization

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is an ideal substrate for the design and optimization of novel MCRs due to its multiple reactive sites.

The Biginelli reaction and its variations are classic examples of MCRs where pyrimidinone derivatives play a central role. In a typical Biginelli-like reaction, this compound can react with an aldehyde and a β-ketoester to afford dihydropyrimidinone derivatives. These products can then serve as intermediates for the synthesis of a wide range of biologically active compounds.

Below is an illustrative table showcasing the potential of this compound in a multicomponent reaction for the synthesis of pyrano[2,3-d]pyrimidine derivatives.

| Aldehyde (R-CHO) | Active Methylene Compound | Product |

| Benzaldehyde (B42025) | Malononitrile | 7-amino-2,6-dimethyl-4,5-diphenyl-4,5-dihydro-3H-pyrano[2,3-d]pyrimidin-4-one |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 7-amino-4-(4-chlorophenyl)-2,6-dimethyl-5-phenyl-4,5-dihydro-3H-pyrano[2,3-d]pyrimidin-4-one |

| 4-Methoxybenzaldehyde | Malononitrile | 7-amino-4-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4,5-dihydro-3H-pyrano[2,3-d]pyrimidin-4-one |

Development of Catalytic Systems Involving Pyrimidinone Derivatives

The inherent properties of the pyrimidinone core, such as its ability to act as a ligand and its potential for hydrogen bonding, have led to the exploration of its derivatives in the development of novel catalytic systems. While research in this area is still emerging, the structural features of this compound suggest its potential utility in catalysis.

Pyrimidinone derivatives can be functionalized to incorporate catalytically active moieties, such as transition metals or organocatalytic groups. For example, the nitrogen atoms in the pyrimidine (B1678525) ring can coordinate with metal centers, leading to the formation of metal-organic frameworks (MOFs) or homogeneous catalysts. These catalytic systems could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the pyrimidinone scaffold itself can act as an organocatalyst. The presence of both hydrogen bond donors and acceptors allows it to activate substrates and facilitate reactions through non-covalent interactions. Research into the catalytic activity of pyrimidinone derivatives is an active area of investigation, with the potential to uncover new and efficient catalytic systems for organic synthesis.

Potential Applications in Materials Science and Polymer Chemistry

The unique photophysical and electronic properties of heterocyclic compounds have made them attractive candidates for applications in materials science and polymer chemistry. openmedicinalchemistryjournal.commsesupplies.com Nitrogen-containing heterocycles, in particular, have been utilized in the development of organic light-emitting diodes (OLEDs), sensors, and conductive polymers. openmedicinalchemistryjournal.comacs.orgmsesupplies.com

The this compound scaffold, with its extended π-system and potential for intermolecular interactions, could be a valuable building block for the design of novel organic materials. The phenyl group at the 5-position can be further functionalized to tune the electronic and photophysical properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the fluorescence and charge-transport characteristics of the resulting materials.

In polymer chemistry, this compound can be incorporated into polymer backbones or used as a pendant group to impart specific properties to the resulting polymers. msesupplies.com For example, polymers containing this pyrimidinone moiety may exhibit enhanced thermal stability, specific recognition capabilities, or interesting optical properties. While the exploration of this compound in materials science and polymer chemistry is still in its early stages, the inherent characteristics of this heterocyclic compound suggest a promising future in the development of advanced materials. openmedicinalchemistryjournal.commsesupplies.com

Q & A

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

- Methodological Answer : Use a minimum of three independent replicates per reaction condition. Apply Grubbs’ test to identify outliers and report yields as mean ± standard deviation. For multivariate optimization (e.g., solvent, temperature), employ Design of Experiments (DoE) with response surface methodology (RSM) .

Q. How to reconcile conflicting computational and experimental data on electronic properties?

- Methodological Answer : Cross-validate DFT-predicted HOMO/LUMO levels with cyclic voltammetry (CV) or UV-Vis spectroscopy. Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or basis set limitations. Use CAM-B3LYP or ωB97XD functionals for better accuracy in excited-state calculations .

Experimental Design

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

- Methodological Answer : Include negative controls (vehicle-only) and positive controls (e.g., ascorbic acid for oxidative stability). Monitor degradation via HPLC at physiological pH (7.4) and temperature (37°C). For light sensitivity, conduct accelerated stability studies under UV/visible light .

Q. How to design a mechanistic study for ring-opening reactions of the pyrimidinone core?

- Methodological Answer : Use isotopic labeling (e.g., O or N) to track bond cleavage sites. Pair kinetic studies (e.g., pseudo-first-order conditions) with in situ IR or Raman spectroscopy. For nucleophilic attack pathways, vary nucleophile strength (e.g., hydroxide vs. amines) and analyze products via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.